Zepbound - 2023788-19-2

Zepbound

Catalog Number: EVT-242839
CAS Number: 2023788-19-2
Molecular Formula: C225H348N48O68
Molecular Weight: 4813 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tirzepatide is a 39-amino acid linear polypeptide which is conjugated to a C20 fatty diacid moiety via a linker connected to lysine-20. It is a dual glucose-dependent insulinotropic polypeptide and glucagon-like peptide-1 agonist used for the management of type 2 diabetes mellitus. It has a role as a glucagon-like peptide-1 receptor agonist, an anti-obesity agent, a hypoglycemic agent, a gastric inhibitory polypeptide receptor agonist and an incretin mimetic.
Tirzepatide is a novel dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist. Dual GIP/GLP-1 agonists gained increasing attention as new therapeutic agents for glycemic and weight control as they demonstrated better glucose control and weight loss compared to selective GLP-1 receptor agonists in preclinical and clinical trials. Tirzepatide comprises a 39 amino acid linear synthetic peptide conjugated to a C20 fatty diacid moiety. Its protein sequence was based on the sequence of endogenous GIP, and its pharmacological action on GLP-1 receptors is comparable to endogenous GIP; however, the long half-life of tirzepatide allows for once-weekly dosing. Tirzepatide was approved by the FDA on May 13, 2022, under the brand name MOUNJARO by the FDA for the treatment of adults with type 2 diabetes, making it the first and only GIP and GLP-1 receptor agonist for this indication. Later, it was approved under a different brand name ZEPBOUND on November 8, 2023, for the chronic weight management in adults with obesity or overweight with at least one weight-related condition. On September 15, 2022, tirzepatide was also approved by the European Commission.
Tirzepatide is an agonist of the receptors of two insulin sensitizing polypeptides, GIP (glucose-dependent insulinotropic polypeptide) and GLP-1 (glucagon-like peptide 1), that is used for type 2 diabetes. Tirzepatide has not been linked to elevations in serum aminotransferase levels during therapy or to episodes of clinically apparent liver injury.
Overview

Zepbound, also known by its chemical name Tirzepatide, is a novel medication developed for the treatment of obesity and type 2 diabetes. It is classified as a dual agonist of the glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptors. This compound is particularly significant due to its mechanism of action that enhances insulin secretion and reduces appetite, making it beneficial for weight management in individuals with obesity or overweight conditions.

Source and Classification

Zepbound is produced by Eli Lilly and Company, which has invested heavily in the research and development of peptide-based therapeutics. The compound falls under the category of antidiabetic agents and is specifically classified as a GLP-1 receptor agonist. It is administered via subcutaneous injection and has been approved by the U.S. Food and Drug Administration for use in adults with a body mass index (BMI) of 27 kg/m² or greater who have at least one weight-related comorbidity .

Synthesis Analysis

Methods

The synthesis of Zepbound involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of protected amino acids to a resin-bound peptide chain, facilitating the creation of complex peptide structures. The synthesis process for Tirzepatide includes specific protective groups on amino acids, such as allyloxycarbonyl on lysine, which are essential for later chemical modifications .

Technical Details

  1. Starting Materials: The synthesis begins with amino acid derivatives that are attached to a solid resin.
  2. Protective Groups: Various protective groups are strategically employed to prevent unwanted reactions during the synthesis.
  3. Purification: After synthesis, the crude product undergoes purification processes to achieve high purity suitable for medical applications.
Molecular Structure Analysis

Structure

Zepbound's molecular formula is C225H348N48O68C_{225}H_{348}N_{48}O_{68}, with a molar mass of approximately 4813.527 g/mol. The structure consists of a linear chain of amino acids that mimics the human GIP hormone, enhanced by a fatty diacid portion which optimizes its pharmacokinetic properties .

Data

  • InChI: A detailed InChI representation provides insight into its molecular structure.
  • SMILES: The simplified molecular-input line-entry system notation allows for easy digital representation and manipulation of the compound.
Chemical Reactions Analysis

Reactions

Zepbound undergoes various chemical reactions that are crucial for modifying its properties to enhance stability and bioavailability. These reactions include:

  • Oxidation: Utilization of agents like hydrogen peroxide to introduce functional groups.
  • Reduction: Employing reducing agents such as sodium borohydride to modify specific functional groups.
  • Substitution: Introducing new functional groups through substitution reactions using alkyl halides or acyl chlorides .

Technical Details

These reactions are essential for optimizing Zepbound's therapeutic efficacy, ensuring it remains stable under physiological conditions while enhancing its absorption in the body.

Mechanism of Action

Zepbound operates by activating both GIP and GLP-1 receptors, which play significant roles in glucose metabolism and appetite regulation. The dual agonism leads to:

  1. Increased Insulin Secretion: By mimicking natural hormones, Zepbound enhances insulin release from pancreatic cells.
  2. Appetite Suppression: The activation of these receptors reduces hunger signals, contributing to decreased calorie intake .

Clinical studies have shown that Zepbound leads to greater fat mass loss compared to lean mass loss, making it effective for weight management in obese patients .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Zepbound is typically presented as a sterile solution for injection.
  • Solubility: It is soluble in aqueous solutions, which is crucial for its administration via injection.

Chemical Properties

  • Stability: Zepbound exhibits stability under physiological conditions due to its structural modifications.
  • Bioavailability: The bioavailability of Tirzepatide is approximately 80%, indicating efficient absorption following subcutaneous administration .
Applications

Zepbound is primarily used in clinical settings for:

  • Weight Management: It is indicated for adults with obesity or overweight conditions, particularly those with related health issues such as type 2 diabetes.
  • Diabetes Management: As an adjunct therapy, it aids in controlling blood sugar levels in individuals with type 2 diabetes.

The ongoing research into Zepbound's effects continues to reveal potential additional applications in metabolic disorders and obesity-related complications .

Pharmacological Mechanisms of Tirzepatide in Obesity Management

Dual GIP/GLP-1 Receptor Agonism: Molecular Targets and Signaling Pathways

Tirzepatide (Zepbound®) is a synthetic 39-amino acid linear peptide engineered as a unimolecular dual agonist targeting both glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptors [8]. Its molecular structure incorporates:

  • Amino acid homology: 9 residues shared with native GIP, 4 with GLP-1, and 10 at the N-terminus identical to exendin-4 [8].
  • C20 fatty diacid moiety: Attached via a linker to Lys²⁰, enabling albumin binding and extended half-life (~5 days) for once-weekly dosing [1] [8].

Receptor Binding and Signaling:

  • GIP receptor (GIPR) affinity: Tirzepatide binds GIPR with potency comparable to native GIP (EC₅₀ = 0.11 nM), acting as a full agonist [8].
  • GLP-1 receptor (GLP-1R) affinity: Lower potency than native GLP-1 (EC₅₀ = 0.44 nM vs. 0.05 nM) but sufficient for robust activation [8] [3].
  • Downstream effects: Dual receptor agonism synergistically increases cyclic adenosine monophosphate (cAMP) production in pancreatic β-cells and neurons, enhancing insulin secretion and satiety signals beyond mono-agonists [4] [8].

Metabolic Actions:

  • Pancreatic effects: Augments glucose-dependent insulin secretion and suppresses glucagon release, reducing hyperglycemia [1] [3].
  • Adipose tissue modulation: Increases adiponectin secretion and promotes lipid storage, improving insulin sensitivity [4] [8].
  • Hepatic impact: Reduces hepatic steatosis by lowering branched-chain amino acids (BCAAs) linked to insulin resistance [4] [8].

Table 1: Tirzepatide's Receptor Binding and Downstream Metabolic Effects

Target ReceptorBinding Affinity (EC₅₀, nM)Primary Signaling PathwayKey Metabolic Outcomes
GIP Receptor (GIPR)0.11cAMP ↑ / PKA ↑Insulin secretion ↑, Lipid storage regulation
GLP-1 Receptor (GLP-1R)0.44cAMP ↑ / PKA ↑Insulin secretion ↑, Glucagon suppression ↓, Gastric emptying ↓
Synergistic EffectsN/AEnhanced cAMP accumulationβ-cell function ↑, Appetite suppression ↑↑

Comparative Analysis of Tirzepatide’s Mechanism vs. Mono-Agonist Therapies

Tirzepatide’s dual agonism demonstrates superior metabolic efficacy versus selective GLP-1 receptor agonists (RAs) like semaglutide, as evidenced by phase 3 clinical trials:

Glycemic Control and Weight Loss:

  • In SURPASS-2, tirzepatide (15 mg) reduced HbA1c by -2.46% vs. -1.86% with semaglutide (1 mg), and weight by -12.4 kg vs. -6.2 kg at 40 weeks [1] [8].
  • SURMOUNT-1 showed dose-dependent weight reduction with tirzepatide: -16.5% (10 mg) and -22.4% (15 mg) from baseline at 72 weeks, exceeding typical GLP-1 RA efficacy (e.g., semaglutide: -14.9%) [7] [10].

Mechanistic Advantages:

  • β-cell function: Dual agonism enhances insulin sensitivity and β-cell responsiveness more effectively than GLP-1 RAs alone. Tirzepatide increases homeostatic model assessment (HOMA2-B) scores by 2.8-fold vs. 1.9-fold with semaglutide [8] [4].
  • Lipid metabolism: Tirzepatide lowers fasting triglycerides by 29% vs. 15% with semaglutide, attributed to GIPR-mediated adipose tissue lipid storage regulation [4] [10].
  • Overcoming treatment plateaus: GIP co-agonism counters the weight loss plateau observed with GLP-1 mono-agonists by enhancing central appetite suppression and peripheral energy utilization [6] [8].

GIP’s Paradoxical Role:Historically, GIP was considered obesogenic due to its promotion of lipid storage. However, tirzepatide reprograms GIPR signaling:

  • During hyperglycemia, GIPR agonism amplifies insulin secretion [3] [8].
  • Concurrent GLP-1R activation shifts GIP action toward anorexigenic effects in the hypothalamus [6] [8].

Table 2: Efficacy Comparison of Tirzepatide vs. GLP-1 Mono-Agonists

ParameterTirzepatide (15 mg)Semaglutide (1 mg)Relative Efficacy
HbA1c Reduction (%)-2.58-1.8639% greater improvement
Body Weight Reduction (%)-22.4-14.950% greater loss
Patients Achieving >10% Weight Loss68.4%46.5%1.5x higher rate
Adiponectin Increase (%)+48.8+21.32.3x greater elevation

Neuroendocrine Regulation of Appetite and Satiety: Central vs. Peripheral Effects

Tirzepatide modulates appetite through integrated pathways in the central nervous system (CNS) and peripheral organs:

Central Nervous System Targets:

  • Hypothalamic arcuate nucleus (ARC): Tirzepatide activates pro-opiomelanocortin (POMC)/cocaine- and amphetamine-regulated transcript (CART) neurons via GLP-1R and GIPR agonism. Concurrently, it inhibits neuropeptide Y (NPY)/agouti-related peptide (AgRP) neurons, reducing hunger signals [4] [6] [8].
  • Blood-brain barrier penetration: Unlike some GLP-1 RAs, tirzepatide’s C20 fatty diacid modification enhances CNS access, amplifying satiety signaling [8] [4].

Peripheral Pathways:

  • Gastric emptying: Slows gastric motility via GLP-1R activation in enteric neurons, prolonging fullness [5] [9].
  • Adipokine modulation: Increases adiponectin secretion through GIPR agonism in adipose tissue, enhancing insulin sensitivity and reducing inflammation [4] [8].
  • Incretin-axis amplification: Postprandial GLP-1 and GIP secretion augment tirzepatide’s effects, creating a positive feedback loop for satiety [3] [4].

Neurohormonal Synergy:

  • GIPR activation in the hippocampus enhances GLP-1’s anorexigenic effects, reducing food intake by 35% more than GLP-1 RAs alone in preclinical models [6] [8].
  • Dual agonism elevates peptide YY (PYY) and cholecystokinin (CCK), hormones that promote meal termination [4] [6].

Table 3: Neuroendocrine Targets of Tirzepatide in Appetite Regulation

Target SiteReceptor EngagementNeuronal/Hormonal ResponseFunctional Outcome
Hypothalamic ARCGIPR ↑↑ / GLP-1R ↑POMC/CART activation ↑↑, NPY/AgRP inhibition ↑Appetite suppression ↑↑
Brainstem NTSGLP-1R ↑Vagal afferent signaling ↑Nausea reduction, Satiety ↑
Adipose tissueGIPR ↑↑Adiponectin secretion ↑↑Insulin sensitivity ↑, Inflammation ↓
Gastrointestinal tractGLP-1R ↑Gastric emptying ↓, CCK/PYY release ↑Early satiety ↑↑

Properties

CAS Number

2023788-19-2

Product Name

Zepbound

IUPAC Name

20-[[(1R)-4-[2-[2-[2-[2-[2-[2-[[(5S)-5-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-20-oxoicosanoic acid

Molecular Formula

C225H348N48O68

Molecular Weight

4813 g/mol

InChI

InChI=1S/C225H348N48O68/c1-23-126(10)183(264-198(311)146(64-50-52-88-226)246-202(315)157(109-180(297)298)252-199(312)152(103-124(6)7)261-223(337)225(21,22)269-217(330)185(128(12)25-3)266-209(322)163(120-278)257-200(313)153(107-138-74-78-141(282)79-75-138)250-203(316)158(110-181(299)300)253-207(320)162(119-277)259-216(329)187(134(18)280)267-206(319)155(106-136-60-44-41-45-61-136)254-215(328)186(133(17)279)262-174(289)114-237-193(306)147(83-87-179(295)296)260-222(336)224(19,20)268-192(305)143(227)104-137-72-76-140(281)77-73-137)214(327)242-131(15)190(303)244-148(80-84-168(228)283)196(309)245-145(65-51-53-89-231-175(290)121-340-100-99-339-97-91-233-176(291)122-341-101-98-338-96-90-232-170(285)86-82-150(221(334)335)243-171(286)70-46-38-36-34-32-30-28-26-27-29-31-33-35-37-39-47-71-178(293)294)195(308)240-130(14)191(304)248-154(105-135-58-42-40-43-59-135)205(318)263-182(125(8)9)212(325)247-149(81-85-169(229)284)197(310)251-156(108-139-111-234-144-63-49-48-62-142(139)144)201(314)249-151(102-123(4)5)204(317)265-184(127(11)24-2)213(326)241-129(13)189(302)236-112-172(287)235-115-177(292)270-92-54-66-164(270)210(323)258-161(118-276)208(321)256-160(117-275)194(307)238-113-173(288)239-132(16)218(331)272-94-56-68-166(272)220(333)273-95-57-69-167(273)219(332)271-93-55-67-165(271)211(324)255-159(116-274)188(230)301/h40-45,48-49,58-63,72-79,111,123-134,143,145-167,182-187,234,274-282H,23-39,46-47,50-57,64-71,80-110,112-122,226-227H2,1-22H3,(H2,228,283)(H2,229,284)(H2,230,301)(H,231,290)(H,232,285)(H,233,291)(H,235,287)(H,236,302)(H,237,306)(H,238,307)(H,239,288)(H,240,308)(H,241,326)(H,242,327)(H,243,286)(H,244,303)(H,245,309)(H,246,315)(H,247,325)(H,248,304)(H,249,314)(H,250,316)(H,251,310)(H,252,312)(H,253,320)(H,254,328)(H,255,324)(H,256,321)(H,257,313)(H,258,323)(H,259,329)(H,260,336)(H,261,337)(H,262,289)(H,263,318)(H,264,311)(H,265,317)(H,266,322)(H,267,319)(H,268,305)(H,269,330)(H,293,294)(H,295,296)(H,297,298)(H,299,300)(H,334,335)/t126-,127-,128-,129-,130-,131-,132-,133+,134+,143-,145-,146-,147-,148-,149-,150+,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,182-,183-,184-,185-,186-,187-/m0/s1

InChI Key

BTSOGEDATSQOAF-SMAAHMJQSA-N

SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NCC(=O)N4CCCC4C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)N7CCCC7C(=O)NC(CO)C(=O)N)NC(=O)C(CCCCNC(=O)CCCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC9=CC=CC=C9)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC1=CC=C(C=C1)O)N

Solubility

<1 mg/mL

Synonyms

LY3298176

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCCCCCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NCC(=O)N4CCCC4C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)N7CCCC7C(=O)NC(CO)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC9=CC=CC=C9)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC1=CC=C(C=C1)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CC[C@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCCCCCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N7CCC[C@H]7C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C(C)(C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC9=CC=CC=C9)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.